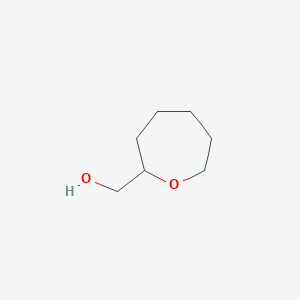

(Oxepan-2-yl)methanol

Description

(Oxepan-2-yl)methanol (C₇H₁₄O₂) is a cyclic ether alcohol with a seven-membered oxepane ring substituted by a hydroxymethyl group. Its molecular structure (monoisotopic mass: 130.09938 Da) and InChIKey (YYZWPDSQTDVVIN-UHFFFAOYSA-N) distinguish it from simpler alcohols like methanol or ethanol . The compound has garnered industrial interest, as evidenced by its presence in 16 patents, though academic literature remains sparse . Synthetic routes to this compound often involve advanced organic transformations, such as alkylation, ring-closing metathesis (RCM), and oxidation steps, as demonstrated in the synthesis of zanamivir analogues with truncated side chains . Its primary application lies in pharmaceutical research, particularly as a structural component in neuraminidase inhibitors targeting influenza viruses .

Properties

IUPAC Name |

oxepan-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-7-4-2-1-3-5-9-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZWPDSQTDVVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(OCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29425-56-7 | |

| Record name | (oxepan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxepan-2-yl)methanol typically involves the reduction of oxepan-2-one. One common method is the low-temperature reduction of oxepan-2-one using diisobutylaluminum hydride in methylene chloride. This reaction is carried out at -70°C to ensure the selective formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (Oxepan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form oxepan-2-one.

Reduction: Further reduction can lead to the formation of oxepane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Diisobutylaluminum hydride is a common reducing agent.

Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxepan-2-one.

Reduction: Various oxepane derivatives.

Substitution: Substituted oxepane compounds.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

(Oxepan-2-yl)methanol is utilized in the synthesis of various pharmaceutical intermediates. For instance, it is used to produce toluene-4-sulfonic acid oxetan-2-ylmethyl ester, which has potential applications in drug formulation and development .

Antiviral Activity

Recent studies have indicated that derivatives of this compound can act as inhibitors for HIV-1 protease. The flexible cyclic structure allows for high-affinity interactions with the enzyme, showcasing its potential as a lead compound in antiviral drug development .

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations. It can serve as a film former or stabilizer in creams and lotions, enhancing product stability and efficacy. Research indicates that formulations containing cyclic ethers like this compound can improve skin hydration and texture .

Polymer Chemistry

In polymer science, this compound can be employed as a monomer or co-monomer in the synthesis of polyethers. These polymers are useful in producing flexible materials with desirable mechanical properties, such as elasticity and durability.

Gelling Agents

The compound has been investigated for its potential as a gelling agent in various applications, including food and pharmaceuticals. Its ability to form gels under specific conditions makes it valuable for creating stable emulsions and suspensions .

Case Study 1: Antiviral Compound Development

A study focused on the synthesis of novel HIV protease inhibitors incorporating this compound demonstrated significant antiviral activity. The research highlighted the importance of the compound's structural flexibility in enhancing binding affinity to the target enzyme, paving the way for further drug development efforts.

Case Study 2: Cosmetic Product Efficacy

In a comparative study of cosmetic formulations, products containing this compound exhibited improved moisturizing effects compared to standard formulations without this compound. The study utilized various rheological assessments to quantify improvements in skin feel and hydration levels.

Mechanism of Action

The mechanism of action of (Oxepan-2-yl)methanol involves its reactivity with various chemical reagents. The hydroxyl group plays a crucial role in its chemical behavior, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

(Oxepan-2-yl)methanol belongs to a class of cyclic ether alcohols. Key structural analogs include:

- (Tetrahydrofuran-2-yl)methanol (C₅H₁₀O₂): A five-membered cyclic ether (THF derivative).

- (Tetrahydropyran-2-yl)methanol (C₆H₁₂O₂): A six-membered cyclic ether (THP derivative).

Table 1: Molecular and Structural Comparison

| Compound | Molecular Formula | Molecular Weight (Da) | Ring Size | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₁₄O₂ | 130.09938 | 7-membered | Oxepane ring, -CH₂OH |

| (Tetrahydrofuran-2-yl)methanol | C₅H₁₀O₂ | 102.08914 | 5-membered | THF ring, -CH₂OH |

| (Tetrahydropyran-2-yl)methanol | C₆H₁₂O₂ | 116.09536 | 6-membered | THP ring, -CH₂OH |

The larger oxepane ring confers distinct steric and electronic properties.

Industrial and Academic Relevance

Implications of Structural Differences

- Solubility and Reactivity : The hydroxyl group ensures water solubility, but larger rings (oxepane) may reduce polarity compared to THF/THP derivatives, affecting pharmacokinetics.

- Toxicity: While methanol derivatives are notoriously toxic (e.g., metabolic conversion to formaldehyde) , cyclic ether alcohols like this compound likely have distinct toxicological profiles requiring further study.

- Applications : Oxepane derivatives are niche in antiviral research, whereas THF/THP analogs see broader use in organic synthesis and drug discovery .

Biological Activity

(Oxepan-2-yl)methanol is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by relevant case studies and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a six-membered oxepane ring with a hydroxymethyl group, which contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds, it was found that derivatives of oxepane compounds demonstrated varying degrees of effectiveness against bacterial strains. For instance, a derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 32 |

| Oxepane derivative A | Pseudomonas aeruginosa | 64 |

2. Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value of 25 µg/mL, indicating its potential as an antioxidant agent .

Table 2: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 10 |

3. Cytotoxic Activity

Cytotoxicity studies conducted on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. In vitro assays showed that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 30 µg/mL .

Table 3: Cytotoxic Activity on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 30 |

| MG63 | 45 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound were effective in treating skin infections caused by resistant bacterial strains. The formulations showed a reduction in infection severity and promoted faster healing times.

- Antioxidant Properties : In an animal model, supplementation with this compound resulted in reduced oxidative stress markers, suggesting its potential role in preventing oxidative damage associated with chronic diseases.

- Cytotoxicity in Cancer Treatment : Research involving MCF-7 cells indicated that treatment with this compound led to apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.